molecular formula C18H15ClN4O2S B294437 3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294437
M. Wt: 386.9 g/mol
InChI Key: OYWBWCQPNMOBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the development of cancer. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research studies. This compound has been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been shown to improve glucose metabolism in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential therapeutic applications and its well-defined mechanism of action. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research related to 3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its potential therapeutic applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research can be conducted to improve its solubility in water, which can make it easier to administer in vivo. Another potential direction is to investigate its potential as a drug delivery system for other therapeutic compounds.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-(3-chlorophenyl)-1,2,4-triazole with 2-ethoxyphenol in the presence of a base. The resulting intermediate is then reacted with 2-chloro-1,3-thiazole-5-carbaldehyde to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 3-(3-Chlorophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4O2S/c1-2-24-14-8-3-4-9-15(14)25-11-16-22-23-17(20-21-18(23)26-16)12-6-5-7-13(19)10-12/h3-10H,2,11H2,1H3

InChI Key

OYWBWCQPNMOBAO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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